Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride

Description

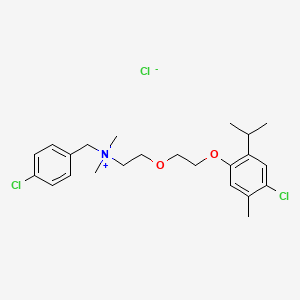

Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride is a quaternary ammonium salt characterized by a complex structure featuring:

- A p-chlorobenzyl group attached to the nitrogen atom.

- A phenoxyethoxyethyl chain substituted with chlorine, isopropyl, and methyl groups.

- Two methyl groups completing the quaternary ammonium center.

Properties

CAS No. |

66902-79-2 |

|---|---|

Molecular Formula |

C23H32Cl3NO2 |

Molecular Weight |

460.9 g/mol |

IUPAC Name |

2-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C23H32Cl2NO2.ClH/c1-17(2)21-15-22(25)18(3)14-23(21)28-13-12-27-11-10-26(4,5)16-19-6-8-20(24)9-7-19;/h6-9,14-15,17H,10-13,16H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

UARYXXNSPIEPEH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to quaternization reactions. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions are prevalent, especially at the benzylic and ethoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can result in the formation of various substituted ammonium compounds.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Phase Transfer Catalyst : Utilized in organic synthesis to facilitate reactions between immiscible phases.

- Reagent in Synthesis : Acts as a reagent in various chemical reactions, including nucleophilic substitutions and oxidations.

-

Biology

- Antimicrobial Studies : Employed in cell culture studies to investigate antimicrobial properties and mechanisms.

- Cell Membrane Studies : Used to analyze the effects of compounds on cellular membranes.

-

Medicine

- Antimicrobial Therapies : Investigated for potential use in treating infections due to its broad-spectrum antimicrobial activity.

- Disinfectant Formulations : Incorporated into formulations for disinfectants and antiseptics due to its effectiveness against pathogens.

-

Industry

- Surface Disinfectants : Commonly used in industrial cleaning products for its antimicrobial properties.

- Personal Care Products : Included in formulations for personal care items such as hand sanitizers and antiseptic wipes.

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the effectiveness of ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride against Escherichia coli showed a significant reduction in bacterial viability at varying concentrations. The results indicated that this compound can be an effective agent for disinfecting surfaces contaminated with pathogenic bacteria.

-

Cell Culture Application

- In a controlled laboratory setting, the compound was tested for its effects on mammalian cell lines. The findings revealed that it could inhibit microbial growth without adversely affecting cell viability, making it suitable for use in biological research environments where contamination is a concern.

-

Industrial Application Case

- A manufacturing company incorporated this quaternary ammonium compound into its cleaning products. Post-launch studies demonstrated a marked improvement in microbial load reduction on surfaces compared to previous formulations.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts with Chlorinated Substituents

Target Compound vs. N-{2-[ethoxy(methyl)phosphorothioyloxy]ethyl}-N-isopropylpropan-2-aminium chloride ()

Key Insight: The target compound’s ether-linked phenoxy group improves water solubility compared to the phosphorothioate analog, which may be more lipophilic and toxic .

Target Compound vs. Ammonium, (4-chloro-2-butynyl)dimethylhexadecyl-, chloride ()

Key Insight : The hexadecyl chain in ’s compound enhances hydrophobic interactions, making it more effective in micelle formation, whereas the target compound’s aromatic chlorines may boost antimicrobial potency .

Ammonium-Based Surfactants

Target Compound vs. Ammonium Nonoxynol-4 Sulfate ()

Key Insight: The target compound’s QAC structure provides stronger antimicrobial activity compared to nonoxynol sulfate’s emulsifying focus .

Chlorinated Aromatic Compounds

Target Compound vs. 4-chloro-3-methyl-2-buten-1-yl acetate ()

Key Insight : The target compound’s QAC stability makes it suitable for long-term applications, unlike the ester-based compound .

Biological Activity

The compound Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride is a quaternary ammonium compound characterized by its complex structure that includes a p-chlorobenzyl group and a long-chain hydrophobic moiety. This unique configuration allows the compound to exhibit significant biological activity, particularly as an antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Weight : 445.5 g/mol

- Functional Groups : Quaternary ammonium group, ether linkages, and halogen substituents.

The amphiphilic nature of the compound, due to its hydrophilic quaternary ammonium head and hydrophobic tail, enhances its interaction with biological membranes.

Quaternary ammonium compounds (QACs) like this one are known for their ability to disrupt microbial cell membranes. The mechanisms include:

- Membrane Disruption : The hydrophobic tail integrates into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Biofilm Inhibition : Research has shown that similar compounds can prevent biofilm formation in bacteria such as Staphylococcus aureus (MRSA), enhancing their effectiveness against resistant strains .

- Interaction with Nuclear Receptors : Some QACs have been reported to interact with nuclear receptors involved in lipid metabolism, potentially influencing cholesterol homeostasis .

Biological Activity Data

The biological activity of the compound has been assessed through various studies. Key findings include:

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study demonstrated that chlorothymol derivatives exhibit antimicrobial activity against MRSA. The combination of this compound with existing antibiotics showed synergistic effects, indicating potential for use in treating resistant infections . -

Toxicity Profile :

In vitro studies on human colorectal cancer cell lines indicated that while the compound exhibits antimicrobial properties, it also shows low cytotoxicity at effective concentrations, making it suitable for therapeutic applications without significant harm to human cells . -

Nuclear Receptor Interaction Studies :

Research utilizing the CompTox database revealed that QACs can interact with nuclear receptors implicated in lipid metabolism, suggesting broader implications for metabolic health and disease management .

Q & A

Q. How can the compound’s potential as a surfactant be evaluated in material science applications?

- Methodological Answer: Measure critical micelle concentration (CMC) using surface tension tensiometry. Assess thermal stability via TGA and colloidal behavior via dynamic light scattering (DLS). Compare with commercial surfactants (e.g., CTAB) for benchmarking .

Theoretical & Methodological Frameworks

Q. How can the quadripolar methodological model (theoretical, epistemological, morphological, technical) guide research on this compound?

Q. What strategies ensure reproducibility in studies involving this compound’s catalytic or enzymatic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.